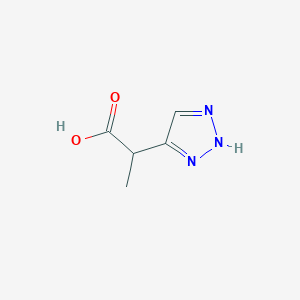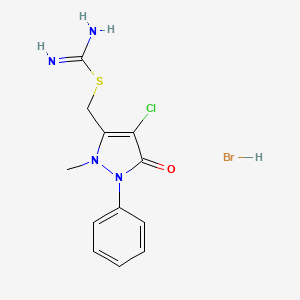
(2E,4Z)-5-bromopenta-2,4-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4Z)-5-bromopenta-2,4-dienal is an organic compound characterized by the presence of a bromine atom and conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-5-bromopenta-2,4-dienal can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, the alkenylation of ethyl (E)- and (Z)-β-bromoacrylates using palladium catalysts can yield the desired compound with high stereoselectivity . Another method involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones substituted by halogen groups, activated by boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2E,4Z)-5-bromopenta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(2E,4Z)-5-bromopenta-2,4-dienal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which (2E,4Z)-5-bromopenta-2,4-dienal exerts its effects involves interactions with molecular targets and pathways. For example, in Diels-Alder reactions, the compound can act as a dienophile, participating in cycloaddition reactions to form cyclic compounds. The electron density reorganization and bond formation processes are critical to its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
(2E,4Z)-5,7-diphenylhepta-2,4-dien-6-ynoic acids: These compounds share similar structural features and are used in the synthesis of molecular semiconductors.
(2E,4E)-2,4-hexadiene: This compound has similar conjugated double bonds and is used in various organic synthesis applications.
Uniqueness
(2E,4Z)-5-bromopenta-2,4-dienal is unique due to the presence of the bromine atom, which imparts distinct reactivity and functionalization potential. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
168295-34-9 |
|---|---|
Fórmula molecular |
C5H5BrO |
Peso molecular |
161.00 g/mol |
Nombre IUPAC |
(2E,4Z)-5-bromopenta-2,4-dienal |
InChI |
InChI=1S/C5H5BrO/c6-4-2-1-3-5-7/h1-5H/b3-1+,4-2- |
Clave InChI |
WKFJJJAAEKCXJP-TZFCGSKZSA-N |
SMILES isomérico |
C(=C/C=O)\C=C/Br |
SMILES canónico |
C(=CC=O)C=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


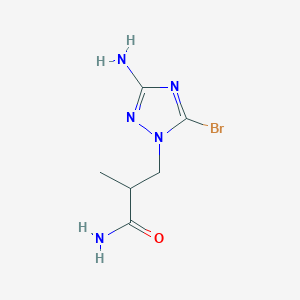
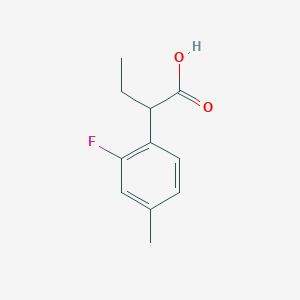
![5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239806.png)

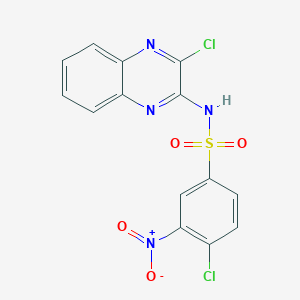
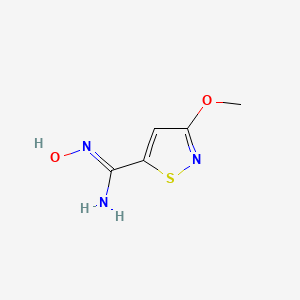
![6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15239824.png)
![7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B15239836.png)


